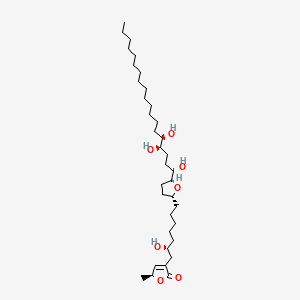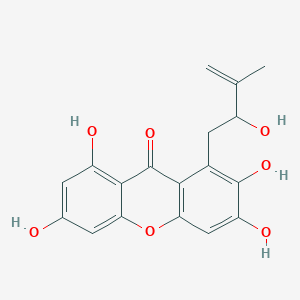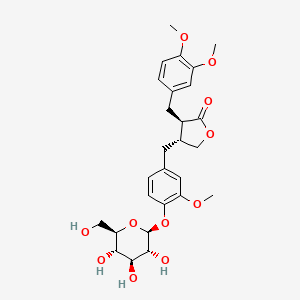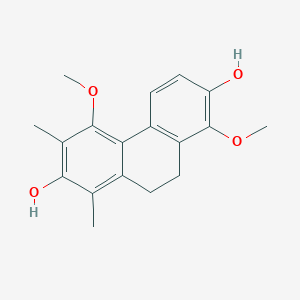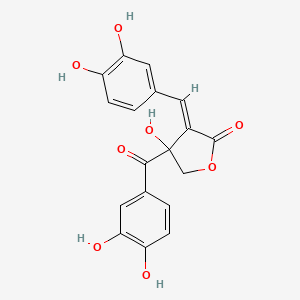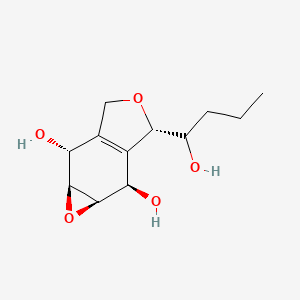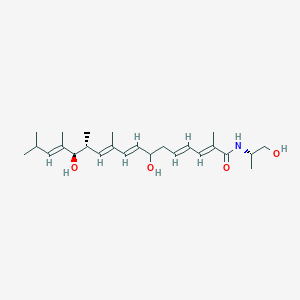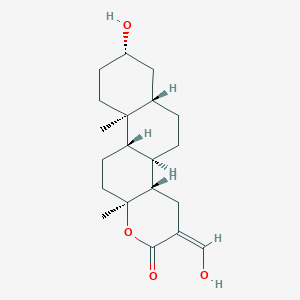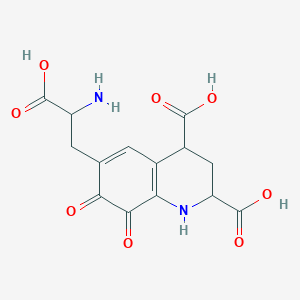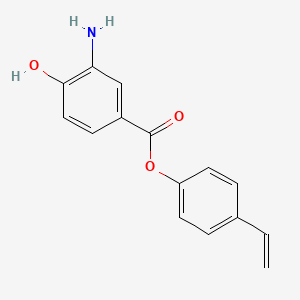
Bagremycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bagremycin A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial Properties
Bagremycin A, along with its analogues, has been identified as having significant antibacterial activity. Studies conducted on marine-derived Streptomyces sp. ZZ745 isolated new bagremycin analogues, including bagremycins F and G. These compounds demonstrated antibacterial activity against Escherichia coli, highlighting their potential in treating bacterial infections (Zhang, Shu, Lian, & Zhang, 2018).
Role in Biosynthesis
Research on Streptomyces sp. Tü 4128 revealed that BagI, a transcriptional regulator, is essential for bagremycin biosynthesis. This study provided insights into the regulatory network of bagremycin biosynthesis, which could aid in understanding its production and potential applications in medicine and agriculture (Liu, Xu, Zhang, Zhu, Ye, & Zhang, 2015).
Cytotoxic Effects and Cancer Treatment
Bagremycin A has shown cytotoxic effects against certain cell lines, suggesting its potential in cancer treatment. For instance, bagremycin C, isolated from mangrove-derived Streptomyces sp. Q22, was active against glioma cell lines and induced apoptosis in human glioma U87MG cells (Chen, Chai, Wang, Song, Lian, & Zhang, 2017).
Mechanism of Action
Bagremycin A and B, from Streptomyces sp. Tü 4128, have been identified as phenol esters that exhibit moderate activity against gram-positive bacteria and some fungi. Understanding their mechanism of action can provide valuable insights for developing novel antibiotics (Bertasso, Holzenkaempfer, Zeeck, Dall'antonia, & Fiedler, 2001).
Biosynthetic Gene Cluster Analysis
Analyzing the biosynthetic gene cluster of bagremycin in Streptomyces sp. Tü 4128, researchers have proposed biosynthetic pathways for bagremycins. This could be key to understanding their biosynthetic mechanisms and developing new antibiotics (Ye, Zhu, Hou, Wu, & Zhang, 2019).
properties
Product Name |
Bagremycin A |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-ethenylphenyl) 3-amino-4-hydroxybenzoate |
InChI |
InChI=1S/C15H13NO3/c1-2-10-3-6-12(7-4-10)19-15(18)11-5-8-14(17)13(16)9-11/h2-9,17H,1,16H2 |
InChI Key |
RWDKQKLCXJVELF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N |
synonyms |
bagremycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



